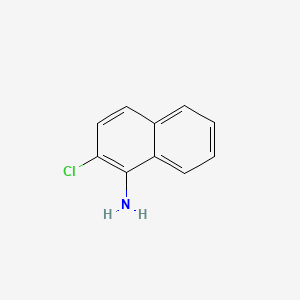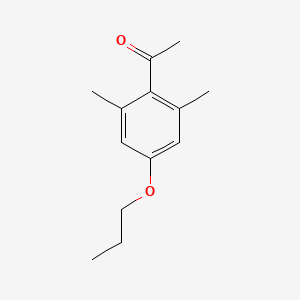
1-(2-Bromo-2-methylpropyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromomethylpropyl group and a fluorine atom
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzene and 2-bromo-2-methylpropane.
Reaction Conditions: The reaction is carried out under conditions that favor the substitution of the hydrogen atom on the benzene ring with the bromomethylpropyl group. This often involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, followed by the addition of 2-bromo-2-methylpropane.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product.
Analyse Chemischer Reaktionen
1-(2-Bromo-2-methylpropyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide can yield 1-(2-hydroxy-2-methylpropyl)-4-fluorobenzene.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can lead to the formation of 4-fluoro-2-methylpropene.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes. Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-2-methylpropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications. It can be used to develop new drugs or as a reference compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene involves its interaction with molecular targets through its bromine and fluorine substituents. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the benzene ring. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-2-methylpropyl)-4-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-2-methylpropane: This compound lacks the fluorine substituent and has different reactivity and applications.
4-Fluorobenzyl bromide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
2-Bromo-2-methylpropane: This compound is a simpler alkyl bromide without the aromatic ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of a bromomethylpropyl group and a fluorine atom on the benzene ring, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
1-(2-bromo-2-methylpropyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,11)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDOHKFBWOKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline](/img/structure/B7906544.png)


